2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide
Overview
Description
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide is a novel organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and material sciences. The presence of multiple functional groups such as oxadiazole and pyrrole makes this compound intriguing for researchers aiming to explore its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide generally involves a multi-step process:
Formation of 1,2,4-oxadiazole ring: : This can be achieved by cyclization of appropriate precursors like amidoximes with carboxylic acids or their derivatives.
Introduction of the 4-fluorophenyl group: : This typically involves the reaction of a fluorinated aromatic compound with reagents facilitating electrophilic substitution.
Pyrrole ring synthesis: : This might involve Paal-Knorr synthesis or other methods to form the heterocyclic pyrrole ring.
N-acylation: : The final step often involves the reaction of the pyrrole derivative with an acylating agent to form the desired acetamide.
Industrial Production Methods: The industrial-scale production would likely involve optimized reaction conditions to ensure high yield and purity, potentially using continuous flow reactors to manage heat and reaction time efficiently. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation, particularly at the pyrrole ring, leading to the formation of pyrrolinone derivatives.
Reduction: : Reduction reactions might target the oxadiazole ring or the amide functionality.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Such as KMnO₄ or H₂O₂.
Reducing agents: : Like LiAlH₄ or NaBH₄.
Substitution reagents: : Including halogenating agents like Br₂ or chlorinating agents like SOCl₂.
Major Products: Depending on the reaction conditions, major products can include various functional derivatives of the parent compound, such as hydroxylated, aminated, or halogenated variants.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable candidate for studying heterocyclic chemistry and reaction mechanisms.
Biology: Potential applications include its use as a pharmacophore in drug discovery, given its potential bioactivity. It might act as an inhibitor or modulator of specific enzymes or receptors.
Medicine: This compound could serve as a lead compound for developing new therapeutics targeting conditions such as inflammation, cancer, or microbial infections.
Industry: In materials science, it could be explored for its electronic properties, possibly as a component in organic semiconductors or photovoltaics.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide is yet to be fully elucidated. based on its structure, it could interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions might influence cellular pathways by modulating enzyme activity or receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds: Compared to other oxadiazole derivatives or pyrrole-based compounds, 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide stands out due to its combined structural features, which might confer unique properties in terms of stability, reactivity, and bioactivity.
List of Similar Compounds
1,2,4-oxadiazole derivatives
Pyrrole derivatives
Fluorinated aromatic compounds
Acetamide-based compounds
It’s a fascinating molecule with lots of potential across various scientific domains. Let’s see where the research takes it next!
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-14-4-2-5-17(12-14)23-19(27)13-26-11-3-6-18(26)21-24-20(25-28-21)15-7-9-16(22)10-8-15/h2-12H,13H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLLHUPVZXTMRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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